Cas no 2171946-75-9 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid)
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid
- 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid
- EN300-1539721
- 2171946-75-9
-
- Inchi: 1S/C27H30N2O5/c1-16(26(31)32)17-13-29(14-17)25(30)22-11-6-12-24(22)28-27(33)34-15-23-20-9-4-2-7-18(20)19-8-3-5-10-21(19)23/h2-5,7-10,16-17,22-24H,6,11-15H2,1H3,(H,28,33)(H,31,32)
- InChI Key: IMIXYKBYDHYSRW-UHFFFAOYSA-N
- SMILES: O=C(C1CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C(C(=O)O)C)C1
Computed Properties
- Exact Mass: 462.21547206g/mol
- Monoisotopic Mass: 462.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 759
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 95.9Ų
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1539721-0.05g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1539721-0.1g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1539721-0.25g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1539721-0.5g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1539721-1.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1539721-2.5g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1539721-5.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1539721-10.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1539721-50mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1539721-100mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]azetidin-3-yl}propanoic acid |
2171946-75-9 | 100mg |
$2963.0 | 2023-09-26 |
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid Related Literature
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Additional information on 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid (CAS No. 2171946-75-9): A Comprehensive Overview
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid (CAS No. 2171946-75-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Aze-(CycloPent)-OH, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and functional groups make it an essential building block in the development of novel drugs and peptides.
The Fmoc (fluorenylmethoxycarbonyl) protecting group, which is a critical component of this compound, is widely used in peptide synthesis to protect the amino group during the assembly of peptide chains. The Fmoc group can be selectively removed under mild conditions, allowing for precise control over the chemical reactions involved in peptide synthesis. This property makes 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid an invaluable tool in the synthesis of complex peptides and proteins.
The cyclopentane ring and azetidine moiety in the structure of this compound contribute to its conformational flexibility and stability. These features are particularly important in the design of drugs that target specific biological pathways or receptors. Recent studies have shown that compounds with similar structural motifs exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
In the context of drug discovery, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid has been utilized as a key intermediate in the development of peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced bioavailability. These molecules have shown promise in treating a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.
The synthesis of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid involves several well-established chemical reactions. The Fmoc protection step is typically followed by the formation of the cyclopentane ring through a ring-closing metathesis reaction. The azetidine moiety is then introduced via a nucleophilic substitution reaction. These synthetic steps are carefully optimized to ensure high yields and purity, making this compound readily available for further research and development.
In addition to its role as a synthetic intermediate, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid has been studied for its potential therapeutic applications. Recent research has focused on its ability to modulate protein-protein interactions (PPIs), which are critical for many cellular processes. By disrupting or stabilizing specific PPIs, this compound can potentially interfere with disease-causing pathways, offering new avenues for drug discovery.
The pharmacological properties of compounds derived from 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-yl}propanoic acid have been extensively evaluated in preclinical studies. These studies have demonstrated promising results in terms of efficacy and safety profiles. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models of inflammation.
The future prospects for 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidin-3-y l}propanoic acid are promising. Ongoing research is focused on optimizing its structure to enhance its therapeutic potential while minimizing side effects. Additionally, efforts are being made to develop more efficient synthetic routes to produce this compound on a larger scale, making it more accessible for both academic research and industrial applications.
In conclusion, 2-{1-{[1-(aminocyclopropyl)acetyl]azetidin}-3-y l}-N-(tert-butoxycarbonyl)-L-alanine, or more commonly known as Fmoc-Aze-(CycloPent)-OH (CAS No. 2171946- strong>-75- strong>-9) strong>, represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile applications make it an essential tool for researchers working on the development of novel therapeutic agents. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases. p>
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